

# 2-(1-piperidinyl)benzoic acid molecular formula and weight

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## Compound of Interest

Compound Name: **2-(1-piperidinyl)Benzoic acid**

Cat. No.: **B1299962**

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An In-Depth Technical Guide to **2-(1-Piperidinyl)benzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-(1-piperidinyl)benzoic acid**, a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. We will delve into its fundamental molecular and physicochemical properties, explore established synthetic routes with mechanistic insights, and discuss its role as a key scaffold in the development of novel therapeutic agents. This document is intended to serve as a detailed resource, integrating established scientific principles with practical, field-proven insights to support advanced research and development endeavors.

## Introduction: The Strategic Importance of a Hybrid Scaffold

**2-(1-Piperidinyl)benzoic acid** (CAS No. 42093-97-0) is an organic compound belonging to the N-substituted benzoic acid family.<sup>[1]</sup> Its structure is characterized by a benzoic acid core where a piperidine ring is attached to the aromatic ring at the ortho-position.<sup>[1]</sup> This unique ortho-substitution pattern creates a sterically defined and functionally rich scaffold. The molecule synergistically combines the properties of three key chemical motifs:

- An Aromatic Core: The benzene ring provides a rigid, planar structure that can engage in  $\pi$ -stacking and other non-covalent interactions, serving as a foundation for molecular recognition.
- A Carboxylic Acid Group: This functional group is a hydrogen bond donor and acceptor, imparts acidic properties, and serves as a versatile chemical handle for transformations like amidation and esterification.[1]
- A Tertiary Amine (Piperidine): The piperidine moiety introduces basicity, modulates lipophilicity, and can significantly influence a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion).[2]

This hybrid structure makes **2-(1-piperidinyl)benzoic acid** a compound of considerable interest, serving as a crucial intermediate in the synthesis of pharmaceuticals and a valuable tool for exploring biological systems.[1][2]

## Molecular and Physicochemical Properties

A thorough understanding of the compound's fundamental properties is critical for its effective application in experimental design.

## Chemical Identity

The core structural and identifying information for **2-(1-piperidinyl)benzoic acid** is summarized below.

Property	Value	Source(s)
IUPAC Name	2-piperidin-1-ylbenzoic acid	<a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	205.25 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	42093-97-0	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Canonical SMILES	C1CCN(CC1)C2=CC=CC=C2 C(=O)O	<a href="#">[1]</a>
InChI Key	TVEAZHOLMPKUGM- UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[4]</a>

## Structural and Electronic Characteristics

The molecule's reactivity and biological interactions are governed by its structure. The piperidine ring acts as an electron-donating group, influencing the electronic properties of the aromatic system.[\[1\]](#) The nitrogen atom's lone pair of electrons can participate in resonance with the benzene ring, affecting its reactivity in electrophilic substitution reactions.[\[1\]](#)

The dual nature of the molecule—containing both a basic piperidine group and an acidic carboxylic acid group— influences its solubility.[\[1\]](#) It exhibits amphoteric characteristics, and its solubility is dependent on the pH of the medium.

## Synthesis and Mechanistic Considerations

The synthesis of **2-(1-piperidinyl)benzoic acid** is typically achieved not by direct combination, but through the synthesis of its ester precursor, methyl 2-(1-piperidinyl)benzoate, followed by hydrolysis. This multi-step approach is often more efficient and avoids undesirable side reactions. The formation of the crucial carbon-nitrogen bond is accomplished via modern cross-coupling reactions.

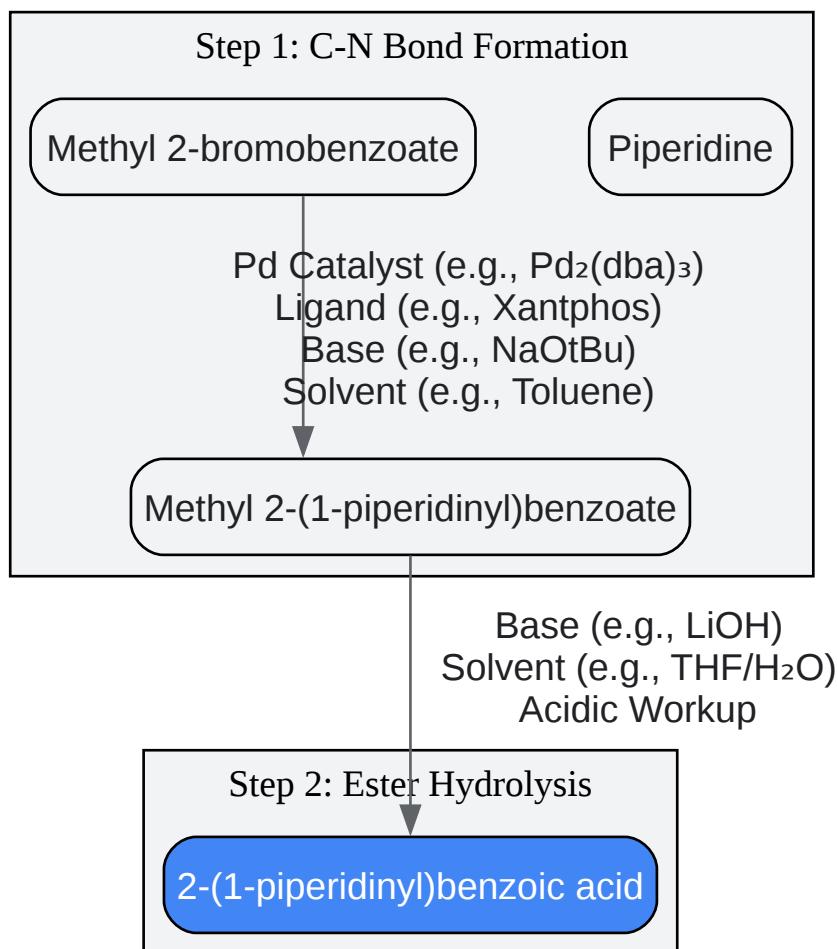
## Key Synthetic Strategies

- Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient and widely used method for forming C-N bonds.[\[2\]](#)[\[5\]](#)[\[6\]](#) It involves reacting an aryl

halide (e.g., methyl 2-bromobenzoate) with an amine (piperidine) under inert conditions. This method is often preferred due to its milder reaction conditions and tolerance for a broad range of functional groups compared to older methods.[2]

- Ullmann Condensation: A classical, copper-catalyzed alternative to the Buchwald-Hartwig reaction.[2][5] While effective, it typically requires higher reaction temperatures.
- Nucleophilic Aromatic Substitution (SNAr): This pathway is viable if the aromatic ring is sufficiently "activated" by strong electron-withdrawing groups, which is not the case for a simple methyl 2-halobenzoate.[5] Therefore, it is less common for this specific synthesis.

The general workflow, highlighting the two-step process from a common starting material, is illustrated below.



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Caption: General synthetic workflow for **2-(1-piperidinyl)benzoic acid**.

## Self-Validating Experimental Protocol: Synthesis via Buchwald-Hartwig Amination and Hydrolysis

This protocol synthesizes information from established methodologies for Buchwald-Hartwig amination followed by ester hydrolysis.[\[2\]](#)[\[5\]](#)[\[6\]](#) The success of each step validates the readiness for the next.

### Part A: Synthesis of Methyl 2-(1-piperidinyl)benzoate[\[6\]](#)

- System Preparation (Trustworthiness Pillar): To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , ~1-2 mol%) and a phosphine ligand (e.g., Xantphos, ~2-4 mol%). The inert atmosphere is critical to prevent oxidation and deactivation of the palladium catalyst.
- Reagent Addition: Add the base (e.g., Sodium tert-butoxide, 1.4 eq). Then, add methyl 2-bromobenzoate (1.0 eq) and anhydrous toluene as the solvent. Finally, add piperidine (1.2 eq) via syringe. The use of anhydrous solvent is crucial to prevent premature hydrolysis of the ester.[\[5\]](#)
- Reaction: Heat the mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy of the catalytic cycle.
- Monitoring and Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the methyl 2-bromobenzoate spot/peak indicates completion. This in-process check prevents unnecessary heating, which can lead to byproduct formation.[\[5\]](#)
- Workup: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield pure methyl 2-(1-piperidinyl)benzoate.

### Part B: Hydrolysis to **2-(1-piperidinyl)benzoic Acid**[2][6]

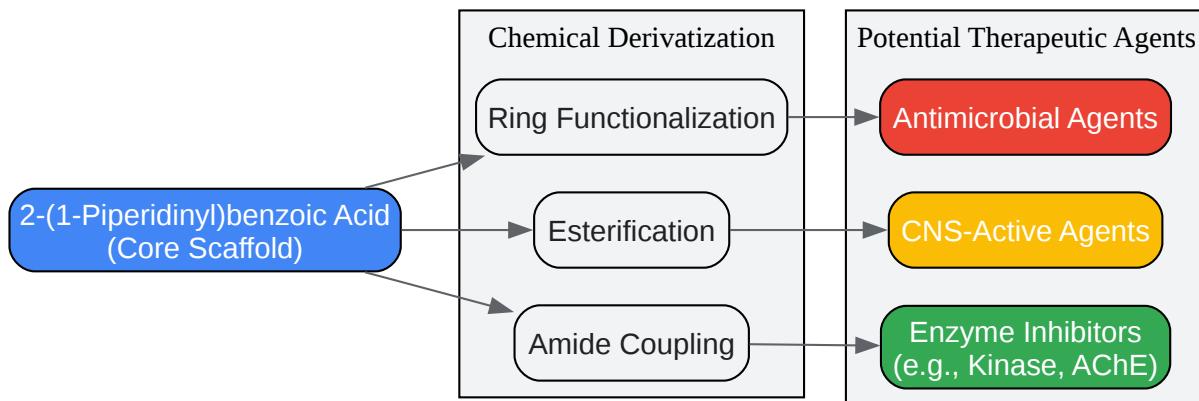
- **Saponification:** Dissolve the purified methyl 2-(1-piperidinyl)benzoate (1.0 eq) from Part A in a solvent mixture such as methanol/water or THF/water. Add a base, typically Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0-3.0 eq).
- **Reaction:** Stir the mixture at room temperature until TLC analysis confirms the complete consumption of the starting ester.
- **Isolation and Validation:** Remove the organic solvent (methanol or THF) under reduced pressure. Carefully acidify the remaining aqueous solution with 1 M HCl to a pH of ~4-5. The target compound, being less soluble at its isoelectric point, should precipitate out of the solution.
- **Final Purification:** Collect the precipitated solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The identity and purity can be confirmed by melting point analysis and spectroscopic methods (NMR, IR).

## Applications in Research and Drug Discovery

The **2-(1-piperidinyl)benzoic acid** scaffold is a privileged structure in medicinal chemistry, serving as a starting point for molecules targeting a wide array of biological pathways.[1][2]

## Role as a Versatile Molecular Scaffold

Medicinal chemists utilize this molecule's functional groups to build more complex derivatives with tailored biological activities. The carboxylic acid can be converted to amides, esters, or other bioisosteres, while the aromatic ring can be further functionalized. This strategy allows for the systematic exploration of the "chemical space" around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.



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Caption: Application of the core scaffold in medicinal chemistry.

## Investigated Biological Activities

- Enzyme Inhibition: Derivatives have been investigated as potential inhibitors of enzymes crucial to disease processes. For example, some studies suggest that the scaffold can be used to design inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's.<sup>[1]</sup> It is also a candidate for developing kinase inhibitors, which are critical components of cell signaling pathways often dysregulated in cancer.<sup>[2]</sup>
- Antimicrobial Activity: Research has indicated that **2-(1-piperidinyl)benzoic acid** and its derivatives exhibit activity against certain bacterial strains, including *Staphylococcus aureus* and *Escherichia coli*.<sup>[1]</sup> This suggests potential as a foundational structure for new antibiotics.
- Anti-inflammatory Properties: The structure is being explored for its potential in developing novel anti-inflammatory drugs.<sup>[1]</sup>

## Conclusion

**2-(1-Piperidinyl)benzoic acid** is more than a simple chemical compound; it is a strategic tool for innovation in the molecular sciences. Its well-defined structure, accessible synthetic routes,

and functional versatility provide a robust platform for the design and synthesis of complex, high-value molecules. From fundamental studies in coordination chemistry to the front lines of drug discovery, this scaffold continues to empower researchers to address significant scientific challenges. As synthetic methodologies become more refined and our understanding of biological targets deepens, the importance and application of **2-(1-piperidinyl)benzoic acid** and its next-generation derivatives are poised to expand even further.

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